molecular formula C8H8O3 B7855380 beta-(5-Methyl-2-furyl) acrylic acid

beta-(5-Methyl-2-furyl) acrylic acid

Cat. No.: B7855380
M. Wt: 152.15 g/mol
InChI Key: CQCKLDAUFPKXPU-UHFFFAOYSA-N
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Description

Beta-(5-Methyl-2-furyl) acrylic acid: is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound features a furan ring substituted with a methyl group at the 5-position and an acrylic acid moiety at the beta position. Its unique structure imparts distinct chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of beta-(5-Methyl-2-furyl) acrylic acid often leverages continuous-flow, gas-phase catalytic processes to ensure high efficiency and scalability. The use of renewable platform molecules, such as furfural and bio-ethanol-derived acetic acid, aligns with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Sodium perborate, acetic acid medium.

    Reduction: Hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products:

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of functional groups like halides, nitro groups, or alkyl groups.

Mechanism of Action

The mechanism of action of beta-(5-Methyl-2-furyl) acrylic acid involves its interaction with various molecular targets and pathways. The furan ring’s electron-rich nature facilitates electrophilic aromatic substitution, while the acrylic acid moiety can participate in polymerization and cross-linking reactions. These interactions enable the compound to act as a versatile intermediate in organic synthesis and material science .

Comparison with Similar Compounds

Uniqueness: Beta-(5-Methyl-2-furyl) acrylic acid’s unique combination of a methyl-substituted furan ring and an acrylic acid moiety imparts distinct reactivity and versatility. This makes it particularly valuable in applications requiring specific chemical properties, such as catalysis and polymer synthesis .

Properties

IUPAC Name

3-(5-methylfuran-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-6-2-3-7(11-6)4-5-8(9)10/h2-5H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCKLDAUFPKXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601278159
Record name 3-(5-Methyl-2-furanyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601278159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14779-25-0
Record name 3-(5-Methyl-2-furanyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14779-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Methyl-2-furanyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601278159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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